molecular formula C12H24O3 B077908 tert-Butyl octaneperoxoate CAS No. 13467-82-8

tert-Butyl octaneperoxoate

Cat. No. B077908
CAS RN: 13467-82-8
M. Wt: 216.32 g/mol
InChI Key: BWSZXUOMATYHHI-UHFFFAOYSA-N
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Description

Tert-Butyl octaneperoxoate is a highly reactive organic compound that belongs to the class of organic peroxides. It is commonly used as a radical initiator in various chemical reactions, including polymerization, oxidation, and cross-linking. The compound is known for its high thermal stability, making it a popular choice for industrial applications. In

Mechanism Of Action

Tert-Butyl octaneperoxoate acts as a radical initiator, which means that it can initiate polymerization reactions by generating free radicals. The compound undergoes homolytic cleavage to form tert-butyl and octanoyl radicals, which then react with monomers to form polymer chains. The reaction is typically carried out under controlled conditions to ensure a high degree of selectivity and yield.

Biochemical And Physiological Effects

Tert-Butyl octaneperoxoate is not commonly used in biochemical or physiological studies, as it is highly reactive and can cause damage to biological systems. However, some studies have shown that exposure to the compound can cause skin irritation and respiratory problems, especially if it is inhaled or comes into contact with the skin.

Advantages And Limitations For Lab Experiments

One of the main advantages of using tert-Butyl octaneperoxoate in lab experiments is its high thermal stability, which makes it a reliable radical initiator for various chemical reactions. The compound is also relatively easy to handle and store, making it a popular choice for industrial applications. However, the compound is highly reactive and can cause safety concerns if not handled properly. It is also relatively expensive, which can limit its use in some lab experiments.

Future Directions

There are several future directions for research on tert-Butyl octaneperoxoate, including:
1. Development of new synthesis methods that are more efficient and cost-effective.
2. Investigation of the compound's potential as a radical initiator for new types of polymerization reactions.
3. Exploration of the compound's potential as a catalyst for organic synthesis reactions.
4. Study of the compound's safety profile and potential environmental impact.
5. Development of new applications for the compound in the fields of material science and nanotechnology.
Conclusion:
Tert-Butyl octaneperoxoate is a highly reactive organic compound that has a wide range of scientific research applications. It is commonly used as a radical initiator in various chemical reactions, including polymerization, oxidation, and cross-linking. The compound is known for its high thermal stability and relatively easy handling, but it can also pose safety concerns if not handled properly. Future research on the compound will likely focus on developing new synthesis methods, exploring new applications, and investigating its safety profile.

Scientific Research Applications

Tert-Butyl octaneperoxoate has a wide range of scientific research applications, including in the fields of polymer chemistry, material science, and organic synthesis. It is commonly used as a radical initiator in the polymerization of various monomers, including styrene, acrylates, and methacrylates. The compound is also used in the synthesis of various organic compounds, including ketones, alcohols, and acids.

properties

CAS RN

13467-82-8

Product Name

tert-Butyl octaneperoxoate

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl octaneperoxoate

InChI

InChI=1S/C12H24O3/c1-5-6-7-8-9-10-11(13)14-15-12(2,3)4/h5-10H2,1-4H3

InChI Key

BWSZXUOMATYHHI-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OOC(C)(C)C

Canonical SMILES

CCCCCCCC(=O)OOC(C)(C)C

Other CAS RN

13467-82-8

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

10.76 g of N-vinyl-2-pyrrolidone and the temperature is raised to 130° C. Then 0.9 g of tert-butyl perbenzoate is added. After 1 and 2 hours, respectively, a 0.4 g portion of tert-butyl perbenzoate is fed in. The charge is maintained at 130° C. for another 5 hours. A clouded viscous solution is obtained.
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